
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a diazepane moiety and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the diazepane group.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation reactions, where the double bond in the cyclobutane ring is converted to an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the diazepane ring.
Substitution: The diazepane moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the diazepane moiety could yield a variety of substituted cyclobutane derivatives.
Scientific Research Applications
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.
Uniqueness
The uniqueness of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The cyclobutane ring provides a rigid framework, while the diazepane moiety offers potential for diverse interactions with biological targets.
Properties
IUPAC Name |
(1S,2S)-2-(1,4-diazepan-1-yl)-1-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-2-5-11-6-8-12/h9,11,13H,2-8H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVTEJMSDHIOA-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
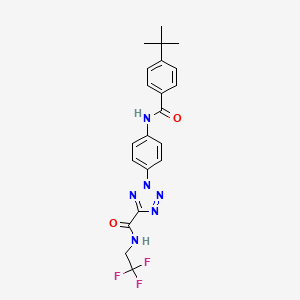

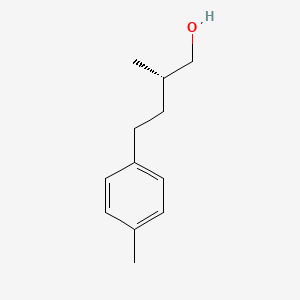
![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)
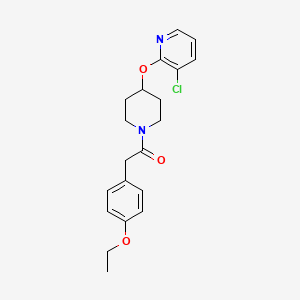
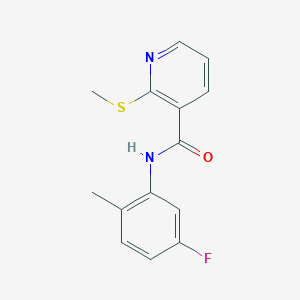
![1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2686768.png)
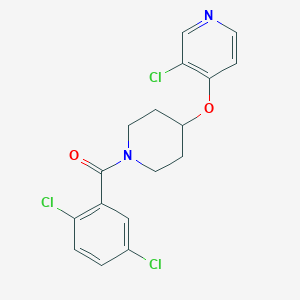
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686776.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)
![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
